molecular formula C7H7F3O B12551218 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one CAS No. 146801-52-7

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one

Cat. No.: B12551218
CAS No.: 146801-52-7
M. Wt: 164.12 g/mol
InChI Key: GTHZVEPDUVEQAE-UHFFFAOYSA-N
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Description

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is a fluorinated ketone characterized by a strained cyclobutylidene ring and a trifluoromethyl group. This compound’s unique structure confers distinct electronic and steric properties, making it a subject of interest in organic synthesis and enzyme inhibition studies.

Properties

CAS No.

146801-52-7

Molecular Formula

C7H7F3O

Molecular Weight

164.12 g/mol

IUPAC Name

3-cyclobutylidene-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C7H7F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h4H,1-3H2

InChI Key

GTHZVEPDUVEQAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C(F)(F)F)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one typically involves the reaction of cyclobutylidene with trifluoroacetone under controlled conditions. One common method includes the use of a Grignard reagent, where cyclobutylidene magnesium bromide reacts with trifluoroacetone to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes and proteins. This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Structural and Physical Properties

The trifluoropropan-2-one scaffold is versatile, with substituent variations significantly altering physical and chemical behaviors. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/mL) Key Features
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one Cyclobutylidene Not reported Not reported Not reported Strained ring, high electrophilicity, potential for unique binding interactions
3-Octylthio-1,1,1-trifluoropropan-2-one (OTFP) Octylthio (-SC₈H₁₇) ~296.3 Not reported Not reported Transition-state inhibitor of juvenile hormone esterase (JHE)
3-Phenyl-1,1,1-trifluoropropan-2-one Phenyl 188.15 51–52 (at 2 mmHg) 1.22 High volatility, used in organic synthesis
3-(4-Biphenyl)-1,1,1-trifluoropropan-2-one 4-Biphenyl 264.24 Not reported Not reported Increased lipophilicity, potential for π-π interactions
3,3-Dichloro-1,1,1-trifluoropropan-2-one Dichloro 195.48 Not reported Not reported Synthetic precursor for 1,1-difluoroacetone via hydrogenation

Key Observations:

  • Cyclobutylidene vs. The phenyl derivative’s lower molecular weight (188.15 vs. ~264 for biphenyl) correlates with its lower boiling point.
  • OTFP’s Alkylthio Chain: The octylthio substituent in OTFP enhances hydrophobicity, critical for binding to JHE’s deep, narrow substrate pocket .

Biological Activity

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its neuroprotective effects and interactions with various biological systems.

Chemical Structure and Properties

The chemical structure of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one includes a cyclobutylidene moiety and a trifluoromethyl ketone functional group. Its molecular formula is C7_{7}H7_{7}F3_{3}O, and it has a molecular weight of approximately 188.13 g/mol. The presence of trifluoromethyl groups significantly influences its reactivity and biological interactions.

Neuroprotective Effects

Research indicates that compounds containing trifluoromethyl ketones exhibit neuroprotective properties. A study highlighted that 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one demonstrates neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). This effect is mediated through multiple pathways that involve the inhibition of apoptotic signaling cascades .

Table 1: Neuroprotective Effects of Trifluoromethyl Ketones

CompoundModel UsedEffect on Apoptosis
3-Cyclobutylidene-1,1,1-trifluoropropan-2-oneCerebellar Granule NeuronsInhibits low K+^+-induced apoptosis
3,3,3-Trifluoro-1-phenyl-1,2-propanedioneCerebellar Granule NeuronsModerate inhibition
1,1,1-Trifluoro-3-phenyl-2-propanoneCerebellar Granule NeuronsWeak neuroprotection

The mechanism through which 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one exerts its neuroprotective effects involves the modulation of intracellular signaling pathways. By inhibiting the activation of caspases and other pro-apoptotic factors, this compound can effectively reduce neuronal cell death under stress conditions .

Case Studies

Several case studies have documented the effects of trifluoromethyl ketones in various biological systems:

  • Case Study 1 : In an in vitro study involving CGNs exposed to low potassium levels, treatment with 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one resulted in a significant decrease in apoptotic markers compared to untreated controls. This suggests a promising therapeutic potential for neurodegenerative conditions where apoptosis plays a critical role.
  • Case Study 2 : A comparative analysis with similar compounds revealed that while some trifluoromethyl ketones showed limited neuroprotection, 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one exhibited superior efficacy in protecting neuronal cells from oxidative stress-induced apoptosis .

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